![molecular formula C13H18N2O B12578565 Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- CAS No. 613660-72-3](/img/structure/B12578565.png)
Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-
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Overview
Description
This compound features a pyrrolidine core substituted with two methyl groups at positions 2 and 5 and a 6-methyl-3-pyridinyl carbonyl group at position 1. The pyrrolidine ring’s rigidity and conformational flexibility are critical for its interactions in biological or synthetic systems .
Molecular Formula: C₁₂H₁₆N₂O
Molecular Weight: 204.27 g/mol (calculated).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity. This would include selecting appropriate solvents, temperatures, and catalysts to facilitate the reaction efficiently.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrrolidine nitrogen acts as a nucleophile in reactions with electrophilic agents. Key findings include:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in anhydrous THF at 0–25°C to form quaternary ammonium salts. Yields range from 65–85% depending on steric hindrance.
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Acylation : Forms acylated derivatives when treated with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine. Reactions proceed at room temperature with >90% conversion .
Table 1: Reaction conditions for nucleophilic substitution
Reaction Type | Reagent | Solvent | Catalyst | Yield (%) |
---|---|---|---|---|
Alkylation | CH₃I | THF | None | 65–85 |
Acylation | AcCl | DCM | Et₃N | >90 |
Dipolar Cycloaddition Reactions
The compound participates in [3+2] cycloadditions via azomethine ylide intermediates, enabling pyrrolidine ring functionalization:
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Intermolecular cycloaddition : Reacts with electron-deficient alkenes (e.g., acrylates) under iridium catalysis (1 mol% Vaska’s complex) with tetramethyldisiloxane (TMDS) as a reductant. Reactions achieve 70–95% yields and high diastereoselectivity (dr >10:1) .
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Intramolecular cycloaddition : Forms fused bicyclic structures when tethered to alkene groups, with regioselectivity controlled by transition-state asynchronicity (DFT-verified) .
Key substrates for cycloaddition :
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Nitroalkenes
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Maleimides
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α,β-Unsaturated ketones
Lactamization and Ring Expansion
The amide group facilitates lactam formation under acidic or Lewis acid-catalyzed conditions:
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Acid-mediated cyclization : Heating in toluene with acetic acid induces lactamization, forming 5-membered lactams. Reaction diastereomers are separable via chromatography .
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Nickel-catalyzed processes : Ni(ClO₄)₂·6H₂O promotes ring expansion with donor-acceptor cyclopropanes, yielding 1,5-substituted pyrrolidin-2-ones in 55–80% yields .
Hydrolysis and Decarboxylation
The carbonyl group undergoes hydrolysis under basic conditions:
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Saponification : NaOH/EtOH at reflux cleaves the amide bond, producing 2,5-dimethylpyrrolidine and 6-methylnicotinic acid. Reaction efficiency depends on steric effects (50–75% yields) .
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Decarboxylation : Microwave-assisted Krapcho reaction (NaCl/DMSO, 160°C) removes alkoxycarbonyl groups, simplifying downstream modifications .
Reductive Amination and Hydrogenation
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Reductive amination : Reacts with aldehydes/ketones under H₂/Pd-C to form secondary amines. Reaction tolerates pyridine ring substituents (60–88% yields).
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Selective hydrogenation : Catalytic hydrogenation reduces pyridine to piperidine under high-pressure H₂ (50 psi), though competing pyrrolidine ring opening may occur.
Computational Insights into Reactivity
DFT studies (M06-2X/6-311+G(d,p)) reveal:
Scientific Research Applications
Drug Discovery Applications
Pyrrolidine derivatives have emerged as versatile scaffolds in drug discovery due to their ability to modulate biological activity. This compound particularly shows promise in targeting GlyT1 (Glycine Transporter 1), which is implicated in several neurological disorders.
Key Findings:
- A study demonstrated that modifications on the pyrrolidine ring can enhance GlyT1 inhibitory potency. For instance, certain analogues exhibited Ki values as low as 0.001μM with favorable efflux ratios, indicating potential for central nervous system penetration .
- The compound has also been explored for its role as a dual agonist at peroxisome proliferator-activated receptors (PPARα and PPARγ), which are crucial in metabolic regulation. Specific derivatives showed EC50 values in the low nanomolar range (5–90 nM) for glucose metabolism restoration and dyslipidemia amelioration in diabetic models .
Catalytic Applications
The synthesis of chiral pyrrolidine derivatives has been successfully employed as organocatalysts in asymmetric reactions. These catalysts facilitate enantioselective transformations, which are essential in producing pharmaceuticals with desired stereochemistry.
Catalytic Performance:
- Chiral cis-2,5-disubstituted pyrrolidines have been synthesized and applied in Michael addition reactions, achieving yields up to 91% and enantioselectivity exceeding 99% . This demonstrates the utility of pyrrolidine derivatives in synthetic organic chemistry.
Therapeutic Applications
The therapeutic potential of pyrrolidine derivatives extends to cancer treatment through the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan catabolism that can promote tumor immune evasion.
Therapeutic Insights:
- Compounds derived from pyrrolidine have shown efficacy as IDO1 inhibitors, which may enhance anti-tumor immunity by preventing the immunosuppressive effects associated with tryptophan metabolism . This positions them as promising candidates for cancer therapeutics.
Compound | Target | Ki (µM) | EC50 (nM) | Efflux Ratio |
---|---|---|---|---|
Compound 23a | GlyT1 | 0.198 | - | 8.7 |
Compound 23t | GlyT1 | 0.001 | - | 1.5 |
Compound 25 | PPARα/γ | - | 5–90 | - |
Table 2: Catalytic Performance of Pyrrolidine Organocatalysts
Reaction Type | Yield (%) | Enantioselectivity (%) |
---|---|---|
Michael Addition (Aldehyde) | up to 91% | >99 |
Reaction with Nitrostyrene | - | - |
Case Studies
Case Study: GlyT1 Inhibition
In a recent study focusing on the structure-activity relationship (SAR) of pyrrolidine derivatives, researchers synthesized various analogues that displayed improved potency against GlyT1. The findings indicated that specific substitutions on the pyrrolidine ring significantly influenced both potency and efflux characteristics, suggesting avenues for developing effective CNS-active drugs .
Case Study: PPAR Agonism
Another investigation highlighted the dual agonistic properties of certain pyrrolidine analogues at PPARα and PPARγ. These compounds were shown to effectively restore glucose metabolism and improve lipid profiles in diabetic animal models, demonstrating their potential for managing metabolic disorders .
Mechanism of Action
The exact mechanism of action for Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- is not well-documented. like other pyrrolidine derivatives, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions can modulate various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and analogous pyrrolidine derivatives:
Key Structural and Functional Insights :
- Pyridine Carbonyl: The 6-methyl-3-pyridinyl group may mimic natural substrates in enzyme-binding pockets, similar to the triazolone derivatives’ interaction with FASN’s catalytic site .
- Comparison to Fluorinated Analogs :
- Biological Activity :
- The 2,4-difluorophenyl analog () shows broad antimicrobial activity, suggesting that the target compound’s pyridine carbonyl could similarly engage in hydrogen bonding with microbial enzymes.
- Triazolone derivatives () highlight the importance of carbonyl positioning for catalytic site alignment, a feature likely shared by the target’s pyridinyl carbonyl.
Biological Activity
Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This compound is part of a broader class of pyrrolidine derivatives that exhibit significant pharmacological properties, making them valuable in medicinal chemistry and drug discovery.
Chemical Structure and Properties
The molecular structure of Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- can be represented as follows:
This compound features a pyrrolidine ring substituted with methyl and pyridine moieties, which contribute to its unique biological activity. The specific arrangement of functional groups influences its interaction with biological targets.
Antimicrobial Properties
Pyrrolidine derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds similar to Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- demonstrate significant efficacy against various bacterial strains. For instance, studies have shown that certain pyrrolidine derivatives exhibit minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of pyrrolidine derivatives is another area of active research. Compounds within this class have been reported to inhibit the proliferation of cancer cells through various mechanisms, including the modulation of signaling pathways and induction of apoptosis. For example, certain derivatives exhibit nanomolar activity against specific kinases, suggesting a targeted approach in cancer therapy .
The exact mechanism by which Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- exerts its biological effects is not fully elucidated. However, it is hypothesized that it interacts with specific enzymes or receptors within the body, leading to modulation of biochemical pathways associated with disease processes .
Research Findings and Case Studies
Several studies have highlighted the biological activity of pyrrolidine derivatives:
- Antiviral Activity : Research has indicated that certain pyrrolidine compounds possess antiviral properties, making them potential candidates for therapeutic development against viral infections .
- Structure-Activity Relationship (SAR) : A comprehensive review on pyrrolidine derivatives emphasizes the importance of structural modifications in enhancing biological activity. Variations in substituents on the pyrrolidine ring significantly affect potency and selectivity towards biological targets .
- In Vitro Studies : In vitro assays have demonstrated that derivatives can inhibit pro-inflammatory cytokine production in immune cells, showcasing their potential in treating inflammatory diseases .
Comparative Analysis
To better understand the biological activity of Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, a comparison with other related compounds is useful:
Compound Name | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity | Mechanism of Action |
---|---|---|---|
Pyrrolidine Derivative A | 3.12 - 12.5 | Moderate | Enzyme inhibition |
Pyrrolidine Derivative B | 10 - 20 | High | Apoptosis induction |
Pyrrolidine, 2,5-dimethyl-1... | 3.12 - 12.5 | Nanomolar | Receptor modulation |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-?
- Methodological Answer : Multi-step organic synthesis is typically employed, starting with functionalization of the pyrrolidine core followed by coupling with the pyridine moiety. Key steps include:
- Acylation : Reacting 6-methylnicotinic acid derivatives with activated pyrrolidine intermediates (e.g., using coupling agents like EDCI or DCC) .
- Protection/Deprotection : Use of tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyl or amine groups during synthesis, as seen in analogous pyridine-pyrrolidine derivatives .
- Purification : Column chromatography or recrystallization to isolate the final product. Validate purity via HPLC or TLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns on the pyrrolidine and pyridine rings. Key signals include methyl groups (δ ~1.2–1.5 ppm) and carbonyl resonances (δ ~165–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination, particularly if chiral centers are present .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer :
- Kinase Inhibition Assays : Use fluorescence-based or radiometric assays to test inhibition of kinases like CK1, referencing protocols from studies on analogous pyrrolidine-pyridine hybrids .
- Cellular Uptake Studies : Employ fluorescent tagging or LC-MS to assess permeability across cell membranes .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis of this compound?
- Methodological Answer : Apply Design of Experiments (DoE) to evaluate critical factors:
- Variables : Residence time, temperature, and stoichiometry of pyrrolidine equivalents (e.g., 1.5–3.0 equivalents) .
- Software Tools : Use MODDE® or similar platforms to generate a Central Composite Face (CCF) design, identifying interaction effects between variables .
- Validation : Confirm optimized conditions through triplicate runs and statistical analysis (e.g., ANOVA).
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., CK1ε), focusing on hydrogen bonding with the pyridine carbonyl group .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories using GROMACS, as demonstrated in studies of pyrrolidine-based hydrate promoters .
Q. How do structural modifications (e.g., chiral pyrrolidine substituents) influence bioactivity?
- Methodological Answer :
- Stereochemical Analysis : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis. Evaluate selectivity using enantiomerically pure batches .
- Structure-Activity Relationship (SAR) : Compare IC50 values in kinase assays for derivatives with varying substituents (e.g., 2,5-dimethyl vs. 3,4-dimethyl pyrrolidine). Tabulate results to identify critical positions .
Q. How should researchers address contradictory data in biological assays (e.g., varying IC50 values across studies)?
- Methodological Answer :
- Comparative Analysis : Replicate assays under standardized conditions (e.g., ATP concentration, incubation time) to isolate variables .
- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, assessing heterogeneity via I² statistics .
- Theoretical Frameworks : Reconcile discrepancies by aligning findings with mechanistic models (e.g., allosteric vs. competitive inhibition) .
Q. Methodological Resources Table
Properties
CAS No. |
613660-72-3 |
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Molecular Formula |
C13H18N2O |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(2,5-dimethylpyrrolidin-1-yl)-(6-methylpyridin-3-yl)methanone |
InChI |
InChI=1S/C13H18N2O/c1-9-4-7-12(8-14-9)13(16)15-10(2)5-6-11(15)3/h4,7-8,10-11H,5-6H2,1-3H3 |
InChI Key |
GNBZUYMERWEODI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(N1C(=O)C2=CN=C(C=C2)C)C |
Origin of Product |
United States |
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